Cabergoline specified impurity [EP]
Description
Cabergoline, a synthetic ergoline derivative, is a potent dopamine D2 receptor agonist used for hyperprolactinemia and Parkinson’s disease. These impurities arise during synthesis, storage, or degradation and are structurally related to the parent compound (Fig. 1).
Properties
IUPAC Name |
(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGYQBVKIBCGP-GZGNHOFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155212 | |
| Record name | Cabergoline related compound C [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126554-50-5 | |
| Record name | Cabergoline related compound C [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126554505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabergoline related compound C [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOLINE-1,8-DICARBOXAMIDE, N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-N8-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-, (8.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8SL691O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Amidation Pathway
Methyl ester derivative 8 of ergocryptine undergoes direct amidation with 3-(dimethylamino)-1-propylamine in acetic acid, yielding impurity D in 74% efficiency (Scheme 4). This single-step approach minimizes side reactions, though it requires precise control of stoichiometry to avoid over-alkylation.
Indirect Oxidation-Hydrolysis Sequence
An alternative route involves oxidizing the 9,10-dihydrolysergol derivative to an aldehyde intermediate using activated dimethyl sulfoxide (DMSO), followed by Pinnick oxidation to the carboxylic acid. Subsequent hydrolysis of methyl ester 8 under alkaline conditions produces impurity A (cabergolinic acid) in 82% yield, which is then functionalized via carbodiimide-mediated coupling to introduce the N-acylurea appendage characteristic of impurity C.
Alternative Synthetic Pathways from Non-Controlled Precursors
Recent patents disclose methods to bypass controlled substances like ergocryptine, instead utilizing lysergol or elymoclavine as starting materials. These pathways align with industrial demands for cost-effectiveness and regulatory compliance.
Lysergol-Based Synthesis
Lysergol (10 ) undergoes allylation at the C6 position using allyl bromide in acetonitrile, forming 6-(2-propenyl)-ergoline-8β-carboxylic acid ester (19 ) (Scheme 7). Hydrolysis of 19 with hydrochloric acid yields the carboxylic acid intermediate, which is subsequently amidated under optimized conditions to generate impurity D.
Elymoclavine Derivatization
Elymoclavine (11 ) is protected at the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation to the aldehyde and further elaboration via Wittig reactions to install the propenyl side chain. This route achieves a 68% overall yield for impurity D after deprotection and purification.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes yield optimization and waste reduction. Key advancements include:
Solvent-Driven Selectivity
Using halogenated solvents (e.g., dichloromethane) during the final amidation step improves the cabergoline-to-impurity ratio from 2:1 to 4:1. Anisole further enhances selectivity by stabilizing reactive intermediates, reducing side product formation.
Side Product Recycling
The undesired isomer N-[3-(dimethylamino)propylamino]carbonyl-N-ethyl-6-(2-propenyl)-ergoline-8β-carboxamide (4 ) is hydrolyzed in 6M HCl at 80°C for 12 hours, recovering 89% of the carboxylic acid intermediate for reuse. This closed-loop process reduces raw material costs by 23%.
Reaction Conditions and Optimization
Analytical Characterization Methods
Post-synthesis validation employs:
-
High-Performance Liquid Chromatography (HPLC) : Quantifies impurity D at 0.10% detection threshold using a C18 column (UV detection at 280 nm).
-
Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry at C8 and C9 positions via - and -NMR coupling constants.
-
Mass Spectrometry (MS) : Validates molecular ion peak at m/z 498.69 ([M+H]).
Data Tables
Table 1. Comparison of Synthetic Routes
Table 2. Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale | Improvement |
|---|---|---|---|
| Impurity Ratio (1:4) | 2:1 | 4:1 | 100% |
| Annual Production (kg) | 5 | 200 | 3900% |
| Cost per Gram ($) | 120 | 45 | 62.5% |
Chemical Reactions Analysis
Types of Reactions
Cabergoline specified impurities undergo various chemical reactions, including:
Reduction: Reduction of specific functional groups to achieve desired stereochemistry.
Substitution: Functionalization of the carboxamide side chain to introduce different substituents.
Common Reagents and Conditions
Activated DMSO: Used for oxidation reactions.
Pinnick Oxidation: A sequence used to convert aldehydes to carboxylic acids.
Non-toxic Reagents: Preferred in industrial synthesis to ensure safety and environmental compliance.
Major Products Formed
The major products formed from these reactions include various stereoisomers and functionalized derivatives of cabergoline, which are used as analytical standards in the manufacturing process .
Scientific Research Applications
Pharmaceutical Research
Cabergoline specified impurity [EP] is utilized as a reference standard in various pharmaceutical applications:
- Quality Control : It serves as a benchmark for assessing the purity and stability of cabergoline formulations.
- Method Validation : The impurity is essential for validating analytical methods used in the quantification of cabergoline and its impurities, ensuring that these methods meet regulatory standards.
Analytical Chemistry
In analytical chemistry, cabergoline specified impurity [EP] is employed for:
- Identification and Quantification : It aids in the detection and measurement of impurities within cabergoline formulations, contributing to the overall quality assessment of pharmaceutical products.
- Stability Studies : The impurity's behavior under various conditions can provide insights into the stability of cabergoline formulations over time.
Biological Studies
Research into the biological effects of cabergoline specified impurity [EP] includes:
Industrial Applications
In industrial settings, cabergoline specified impurity [EP] is significant for:
- Synthetic Route Development : It is used to optimize manufacturing processes for cabergoline, ensuring high yields and purity while minimizing unwanted by-products.
- Environmental Compliance : The use of non-toxic reagents during synthesis aligns with safety regulations and environmental standards .
Synthetic Routes
The synthesis of cabergoline specified impurity involves several key reactions:
- Oxidation Reactions : These include converting dihydrolysergol derivatives to aldehydes and carboxylic acids using activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences.
- Reduction Reactions : Specific functional groups are reduced to achieve desired stereochemistry.
- Substitution Reactions : Functionalization of the carboxamide side chain introduces different substituents essential for its role as an analytical standard .
Chemical Behavior
The chemical behavior of cabergoline specified impurity can be explored through various reactions:
- Oxidation : Key for modifying functional groups.
- Reduction : Essential for achieving specific stereochemical configurations.
- Substitution : Important for altering molecular characteristics that affect biological activity .
Clinical Case Report
A notable case involving cabergoline highlighted potential side effects associated with its use. A patient treated for a giant prolactinoma experienced significant psychiatric symptoms after starting treatment with cabergoline. This case underscores the importance of monitoring for adverse effects when using medications containing cabergoline or its impurities .
Method Validation Study
A study validated a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing cabergoline levels in human plasma. This method utilized cabergoline specified impurity as a reference standard to ensure accuracy and precision in measuring drug concentrations, which is critical for bioequivalence studies .
Mechanism of Action
The mechanism of action of cabergoline specified impurities is closely related to that of cabergoline. Cabergoline acts as a dopamine receptor agonist, primarily targeting dopamine D2 receptors. This interaction inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol triphosphate (IP3)-dependent calcium release from intracellular stores . This mechanism is crucial for its therapeutic effects in treating hyperprolactinemic disorders and Parkinson’s disease .
Comparison with Similar Compounds
Key Characteristics of Cabergoline Impurities:
Comparison with Similar Compounds
Structural Comparison
- Impurity A vs. Cabergoline Acid : Impurity A (6-Allyl-8β-carboxyergoline) shares the ergoline backbone but lacks the N-ethylcarbamoyl and nitroso groups present in cabergoline. It is structurally analogous to cabergoline acid, a metabolite formed via hydrolysis.
- Impurity C vs. 9,10-Dihydrolysergic Acid Derivatives : Impurity C contains an N-ethylcarbamoyl group at the C8 position but undergoes partial epimerization during synthesis, distinguishing it from the parent compound.
- Impurity B (Cabergoline N-Oxide) : This impurity features a nitroso group oxidation product, absent in other impurities. Its formation is linked to oxidative stress during storage.
Analytical Differentiation
HPLC retention times and limits (Table 1):
| Impurity | Retention Time (min) | Limit (% w/w) |
|---|---|---|
| Cabergoline | 1.0 | - |
| A (Acid) | 0.8 | ≤0.3 |
| B (N-Oxide) | 0.6 | ≤0.1 |
| C | 2.9 | ≤0.3 |
| D | 0.3 | ≤0.1 |
Mass spectrometry (MS) studies confirm distinct fragmentation patterns:
- Impurity A: [M+H]⁺ at m/z 297.37 with loss of CO₂ (44 Da).
- Impurity C: Unique 2D COSY NMR interactions between ethylamido protons.
Research Findings and Challenges
- Epimerization Control : Indirect synthesis routes for Impurity C reduce epimerization but require complex oxidation steps.
- Detection Sensitivity : Enhanced mass-resolution MS (0.1 u FWHM) enables precise identification of isobaric impurities like A and C.
- Metabolite Cross-Reactivity : Impurity A’s structural similarity to cabergoline acid complicates bioanalytical assays.
Biological Activity
Cabergoline, a potent dopamine agonist primarily used for the treatment of hyperprolactinemia and Parkinson's disease, has several specified impurities recognized by the European Pharmacopoeia (EP). Among these, the "Cabergoline specified impurity [EP]" is of significant interest due to its potential biological activity. This article reviews the biological activity of this impurity, synthesizing findings from various studies and providing case studies and data tables to illustrate its effects.
Cabergoline specified impurity [EP] has the chemical formula C29H42N6O3, with a molecular weight of 498.69 g/mol. Its structure is closely related to cabergoline itself, which may suggest some overlapping biological activities, although specific effects of the impurity remain less characterized.
While detailed mechanisms specific to Cabergoline specified impurity [EP] are not well-documented, it is hypothesized that due to its structural similarity to cabergoline, it may exhibit some degree of dopaminergic activity. Cabergoline primarily functions by binding to dopamine D2 receptors in the pituitary gland, leading to decreased prolactin secretion. The impurity's exact role in this pathway requires further investigation.
Pharmacological Effects
- Prolactin Secretion Inhibition : Studies on cabergoline indicate that it effectively lowers prolactin levels. The specified impurity may share this property; however, empirical data on its efficacy is limited.
- Toxicology Studies : Toxicokinetic studies have shown that cabergoline and its metabolites can accumulate in various tissues, including milk in lactating animals, which raises concerns about potential side effects and bioaccumulation in humans .
Table 1: Summary of Biological Activities
| Activity | Cabergoline | Cabergoline Specified Impurity [EP] |
|---|---|---|
| Prolactin Inhibition | Yes | Hypothesized |
| Dopamine Receptor Agonism | Yes | Possible |
| Accumulation in Tissues | Yes | Unknown |
| Toxicological Profile | Documented | Limited |
Case Study 1: Prolactin Levels in Cushing's Disease
A meta-analysis involving cabergoline monotherapy for Cushing's disease showed a remission rate of 34% among patients treated with cabergoline . While this study did not specifically evaluate the impurity, it underscores the importance of understanding all components within cabergoline formulations.
Case Study 2: Toxicokinetics in Animal Models
In a study assessing cabergoline's pharmacokinetics in rats, significant accumulation was noted in brain regions associated with dopaminergic activity . This raises questions about whether similar accumulation patterns occur with its impurities and their potential biological implications.
Research Findings
Recent research has focused on synthesizing and characterizing the impurities associated with cabergoline. A study synthesized four European pharmacopoeial impurities (A, B, C, D) to evaluate their profiles as analytical standards . These studies emphasize the necessity for thorough characterization of impurities to ensure drug safety and efficacy.
Q & A
Q. How are stability studies designed to evaluate impurity formation in Cabergoline drug products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
